molecular formula C16H17NO B15417526 3-Methyl-2,2-diphenyl-1,3-oxazolidine CAS No. 151696-82-1

3-Methyl-2,2-diphenyl-1,3-oxazolidine

カタログ番号: B15417526
CAS番号: 151696-82-1
分子量: 239.31 g/mol
InChIキー: VWJVTFLSJKNEHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-2,2-diphenyl-1,3-oxazolidine (CAS 151696-82-1) is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . It belongs to the oxazolidine family, which are five-membered heterocyclic rings containing both nitrogen and oxygen atoms . Oxazolidines are synthesized for a wide variety of research applications. They are frequently investigated for their potential biological activities and have been explored in contexts such as bactericides and fungicides . A significant research application for chiral oxazolidines is their use as versatile chiral auxiliaries and derivatizing agents . Compounds in this class can react quantitatively with aldehydes to yield chiral derivatives with high diastereomeric purity, making them valuable tools in asymmetric synthesis to effect stereoselective transformations . The stability of the oxazolidine ring is a key focus of research, with studies investigating the effects of substituents at the 2 and 3 positions on the ring's properties . This compound is sold as a specialty chemical for early discovery research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

CAS番号

151696-82-1

分子式

C16H17NO

分子量

239.31 g/mol

IUPAC名

3-methyl-2,2-diphenyl-1,3-oxazolidine

InChI

InChI=1S/C16H17NO/c1-17-12-13-18-16(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChIキー

VWJVTFLSJKNEHK-UHFFFAOYSA-N

正規SMILES

CN1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structural Analogs

Steric and Electronic Modifications

a) 3-tert-Butyl-2,2-diphenyl-1,3-oxazolidine (Compound 14)
  • Structural Difference : Replacement of the methyl group at position 3 with a bulky tert-butyl group.
  • Impact: Reduced synthetic yield (17% vs. 42% for the methyl analog) due to steric constraints during cyclization . Enhanced conformational rigidity, as evidenced by $ ^1H $ NMR shifts (e.g., upfield shifts for tert-butyl protons at δ 0.92) . Potential applications in asymmetric catalysis, where bulky substituents improve enantioselectivity.
b) (R)-4-Benzyl-2,2-diphenyl-1,3,2-oxazaborolidine (Compound 12)
  • Structural Difference : Boron replaces the oxygen atom in the oxazolidine ring, forming an oxazaborolidine.
  • Impact :
    • Boron’s electron-deficient nature enables Lewis acid catalysis, unlike the purely organic oxazolidine core .
    • Applications: Widely used in asymmetric reductions (e.g., Corey-Bakshi-Shibata reaction).

Functional Group Variations

a) 3-Dichloroacetyl Oxazolidine Safeners (R-29148 and Isomers)
  • Structural Difference : A dichloroacetyl group is appended to the oxazolidine nitrogen.
  • Impact :
    • Enhanced herbicidal safening activity. For example, R-29148 protects maize from thiocarbamate herbicides by inducing detoxifying enzymes .
    • Stereochemistry matters: The (R)-isomer shows higher bioactivity than the (S)-isomer due to optimized enzyme interactions .
b) 3-Amino-1,3-oxazolidine Derivatives
  • Structural Difference: Amino group substitution at position 3.
  • Impact: Antifungal activity: Volatile 3-amino-1,3-oxazolidine derivatives inhibit Phytophthora cinnamomi by inducing hyphal degeneration (46–76% growth inhibition) . Reduced steric bulk compared to diphenyl analogs increases volatility but decreases thermal stability.

Pharmacological Activity Comparisons

a) Antihyperglycemic Oxazolidines
  • Example: 3-Benzyl-2-phenyl-4(5H)-4'-acetamidophenyl hydrazino-1,3-oxazolidine (Compound 6e).
  • Activity : Reduces blood glucose by 54% (STZ model) and 71% (SLM model) at 100 mg/kg, outperforming analogs like 6c (27.3%) and 6d (13.4%) .
  • Key Difference: The acetamidophenyl hydrazino group enhances binding to insulin-signaling targets, a feature absent in 3-methyl-2,2-diphenyl-1,3-oxazolidine.
b) Docking Studies with Oxazolidine-like Scaffolds
  • Example : Latifoline and pectolinarigenin (heterocyclic analogs).
  • Insights : Residues like Tyr547 and Glu206 are critical for binding dipeptidyl peptidase-4 (DPP-4), suggesting that diphenyl groups in 3-methyl-2,2-diphenyl-1,3-oxazolidine may hinder target engagement compared to smaller substituents .
a) Cyclization Reactivity
  • 3-Methyl-2,2-diphenyl-1,3-oxazolidine : Forms via a silver oxide-mediated cyclization, with moderate yield .
  • Analog : 2-Oxo-1,3-oxazolidine-4-carbohydrazide derivatives require stronger bases (e.g., NaH) for cyclization, indicating lower inherent reactivity of the parent oxazolidine .
b) Conformational Effects of Substituents
  • Diphenyl Groups : Induce large interplanar angles (>58°) in analogs like pyren-1-yl-substituted oxazolidines, enhancing π-π stacking but reducing solubility .
  • Electron-Withdrawing Groups : Nitrophenyl substituents (e.g., in compound 11) create interplanar angles of 19.4°, altering electronic density without steric effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-2,2-diphenyl-1,3-oxazolidine, and what factors influence reaction yield?

  • Methodological Answer : The compound is synthesized via a nucleophilic substitution reaction between dichlorodiphenylmethane and 2-(methylamino)ethanol, catalyzed by silver oxide. The reaction mixture is heated to initiate a vigorous exothermic process, followed by purification via vacuum distillation and recrystallization from hexanes. Key factors influencing yield (42% in optimized conditions) include catalyst activity, solvent polarity, reaction temperature, and stoichiometric ratios of reactants. Silver oxide acts as a base to deprotonate the amine, facilitating nucleophilic attack on dichlorodiphenylmethane .

Q. How is the structure of 3-Methyl-2,2-diphenyl-1,3-oxazolidine confirmed after synthesis?

  • Methodological Answer : Structural confirmation is achieved using 1^1H and 13^13C NMR spectroscopy. Distinctive signals include:

  • 1^1H NMR: Triple resonance at δ 3.76 ppm (t, J = 6.5 Hz) for oxazolidine ring protons.
  • 13^13C NMR: A quaternary carbon at δ 99.7 ppm for the C2 (diphenyl-substituted) position.
    Comparison with published NMR data ensures accurate assignment of substituents and ring conformation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 3-Methyl-2,2-diphenyl-1,3-oxazolidine to improve yield and purity?

  • Methodological Answer : Optimization strategies include:

  • Catalyst screening : Silver acetate may enhance reactivity compared to silver oxide due to improved solubility.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) can stabilize transition states.
  • Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, enabling timely quenching.
  • Purification : High-vacuum distillation removes low-boiling-point byproducts (e.g., benzophenone), while fractional recrystallization isolates enantiomers if chiral centers are present .

Q. What analytical approaches are used to study the conformational dynamics of the oxazolidine ring in this compound?

  • Methodological Answer : The Cremer-Pople puckering parameters quantify ring non-planarity. For 3-Methyl-2,2-diphenyl-1,3-oxazolidine:

  • X-ray crystallography : Determines puckering amplitude (qq) and phase angle (ϕ\phi) by analyzing atomic coordinates.
  • Computational modeling : Density Functional Theory (DFT) calculates energy minima for envelope or twist conformations.
    Substituents like the methyl group at C3 influence puckering by introducing steric hindrance or electronic effects .

Q. How does the electronic environment of the oxazolidine ring influence its reactivity with electrophilic reagents?

  • Methodological Answer : The nitrogen atom’s lone pair creates an electron-rich ring, directing electrophiles to the C5 position.

  • Hammett analysis : Para-substituted phenyl groups alter electron density; electron-withdrawing groups (e.g., -NO2_2) reduce nucleophilicity.
  • Electrostatic potential maps : Generated via computational tools (e.g., Gaussian) visualize regions of high electron density.
    Experimental validation involves reacting the compound with electrophiles (e.g., bromine) and monitoring regioselectivity via LC-MS .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for oxazolidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity often arise from variations in:

  • Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffer) affect compound solubility.
  • Structural analogs : Compare 3-Methyl-2,2-diphenyl-1,3-oxazolidine with its 3-ethyl or 5-methylthio analogs to isolate substituent effects.
  • Dose-response curves : EC50_{50}/IC50_{50} values must be normalized to control for batch-to-batch purity differences. Meta-analysis of multiple studies identifies consensus mechanisms (e.g., calcium channel modulation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。